4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole is a heterocyclic compound characterized by a fused ring system comprising pyrrole, thieno, and imidazole moieties. Its molecular formula is with a molar mass of 162.21 g/mol. This compound is classified under heterocyclic compounds featuring nitrogen as a ring heteroatom, which is significant in medicinal chemistry due to its potential biological activities and applications in drug development .
The synthesis of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole can be approached through various methods. One common technique involves the cyclocondensation of pyrrole derivatives with thienyl and imidazole precursors. For example, the use of isocyanates in the presence of catalytic conditions has been reported to yield this compound efficiently. The reaction typically requires controlled temperatures and specific solvents to optimize yield and purity.
Technical Details:
The molecular structure of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole features a unique arrangement of nitrogen and sulfur atoms within its ring system. The compound's structure can be represented as follows:
Structural Data:
4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole participates in various chemical reactions typical for heterocycles. Notably, it can undergo electrophilic substitution reactions due to the electron-rich nature of the pyrrole component.
Reactions:
Technical Details:
The mechanism of action for 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole involves its interaction with biological targets at the molecular level. This compound has shown potential as an inhibitor of protein kinases, which play crucial roles in cellular signaling pathways.
Process:
Data:
The physical and chemical properties of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole are crucial for understanding its behavior in different environments.
Physical Properties:
Chemical Properties:
Relevant Data:
4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole has garnered interest in various scientific fields due to its unique structural attributes and potential pharmacological activities.
Scientific Uses:
Fused heterocyclic systems represent a cornerstone of medicinal chemistry, offering complex three-dimensional architectures that enable precise interactions with biological targets. These systems combine the electronic properties of multiple heteroatoms within constrained ring frameworks, facilitating unique binding modes often unattainable with simpler bicyclic or monocyclic compounds. The structural complexity inherent in tricyclic heterocycles like 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole (CAS 260053-86-9) provides a versatile platform for modulating pharmacokinetic properties and target selectivity in therapeutic development. Characterized by high π-electron density and multiple hydrogen-bonding sites, such scaffolds exhibit enhanced binding affinities for enzymes and receptors implicated in oncological and inflammatory pathways, positioning them as privileged structures in targeted drug design [1] [4].
The core structure of 4H-pyrrolo[1,2-a]thieno[3,2-d]imidazole comprises three fused rings: a five-membered pyrrole, a five-membered thiophene, and a five-membered imidazole. According to IUPAC fusion nomenclature:
Table 1: Structural Components of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole
Ring System | Heteroatoms | Fusion Bonds | Role in Pharmacophore |
---|---|---|---|
Imidazole | N1, N3 | [3,2-d] to thiophene | Hydrogen bond acceptor/donor |
Thiophene | S1 | [1,2-a] to pyrrole | π-Stacking and hydrophobic interactions |
Pyrrole | N2 | Bridge between systems | Conformational rigidity and dipole modulation |
Tricyclic heterocycles like pyrrolothienoimidazoles offer distinct advantages in kinase inhibitor development:
Recent studies demonstrate that annelated derivatives (e.g., imidazo[2′,1':2,3][1,3]thiazolo[4,5-e]isoindoles) exhibit sub-micromolar IC₅₀ against FLT3/ITD mutations in acute myeloid leukemia (AML). These compounds overcome resistance associated with quizartinib by disrupting tyrosine kinase domain (TKD) conformational stabilization without inhibiting c-KIT, thereby reducing cardiotoxicity risks [2].
Table 2: Comparative Analysis of Tricyclic Kinase Inhibitor Scaffolds
Scaffold | Target Kinase | Potency (IC₅₀) | Selectivity Limitation |
---|---|---|---|
4H-Pyrrolothienoimidazole* | FLT3/ITD | 0.15–0.7 µM | Moderate CYP inhibition |
Pyrrolo[2,3-d]pyrimidine | DDR2 | 4.01 µM | Off-target ALK activity |
Thieno[3,2-e]pyrrolo[1,2-a]pyrimidine | B-RAF | <1 µM | VEGFR-related hypertension |
*Derivatives described in [2] [6]
The synthetic exploration of pyrrolothienoimidazoles evolved through three phases:
Commercial availability emerged circa 2020, with suppliers like Dayang Chem (China) and CHEMSTEP (France) offering gram-scale quantities (purity >95%, HPLC). Current applications focus on:
Table 3: Commercial and Research Suppliers of 4H-Pyrrolo[1,2-a]thieno[3,2-d]imidazole
Supplier | Location | Purity | Key Derivatives | Application Focus |
---|---|---|---|---|
Dayang Chem | China | >97% | Unsubstituted core | Material science |
CHEMSTEP | France | >95% | 4-Carboxyethyl | Kinase inhibitor R&D |
Academic Synthesis | Custom | >99% | 2-Aryl-3-halo | Anticancer lead opt. |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0